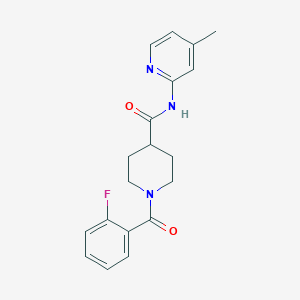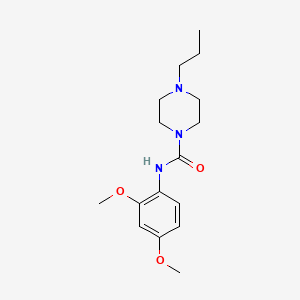
1-(2-氟苯甲酰)-N-(4-甲基-2-吡啶基)-4-哌啶甲酰胺
描述
Synthesis Analysis
The synthesis of compounds with structural similarities often involves multistep chemical reactions, including reductive amination, amide hydrolysis, N-alkylation, and reactions involving fluorobenzyl piperazine derivatives. Such processes are critical in constructing the piperidine backbone and incorporating the fluorobenzoyl and pyridinyl groups, indicative of methods that might be employed for the synthesis of the target compound (Yang Fang-wei, 2013).
Molecular Structure Analysis
Crystal and molecular structure determinations, often through X-ray analysis, reveal details such as planarity, dihedral angles, and conformation. These analyses provide insights into the compound's geometry and intramolecular interactions, which are essential for understanding its chemical behavior and potential receptor interactions (S. Özbey et al., 1998).
Chemical Reactions and Properties
Chemical properties of similar compounds include their reactivity in nucleophilic substitution reactions, which can be a pivotal step in synthesizing radiotracers or other functionalized derivatives. The feasibility of such reactions indicates the compound's utility in further chemical modifications and applications in imaging studies (R. Katoch-Rouse & A. Horti, 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in various fields. The crystalline structure analysis provides insights into the compound's stability, polymorphism, and solid-state interactions, which can affect its physical properties and applicability in different environments (C. Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with specific reagents, stability under various conditions, and interaction with biological targets, are defined by the compound's molecular structure. Insights into these properties can be gleaned from studies involving structurally similar compounds, which reveal their potential as ligands for biological receptors or their antimicrobial and anthelmintic activity (Ji-Yong Liu et al., 2009).
科学研究应用
1. 氟-18 标记拮抗剂的开发
Lang 等人 (1999) 的一项研究探索了 WAY 100635 的氟代衍生物的合成,用于潜在的氟-18 放射性标记。这项研究旨在评估这些化合物在大鼠中的生物学特性,将它们与 [11C]羰基 WAY 100635 进行比较,以用于神经影像学和受体分布研究的潜在应用 (Lang 等人,1999)。
2. 结核分枝杆菌 GyrB 抑制剂
Jeankumar 等人 (2013) 的研究涉及设计和合成乙基-4-(4-((取代的苯甲基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-羧酸盐,作为结核分枝杆菌 GyrB 的潜在抑制剂。在合成的化合物中,一种衍生物对结核病表现出有希望的活性,突出了这些化合物在治疗传染病中的治疗潜力 (Jeankumar 等人,2013)。
3. 二环 1,2,4-三唑-3(2H)-酮衍生物的合成
Watanabe 等人 (1992) 合成了一系列二环 1,2,4-三唑-3(2H)-酮和 1,3,5-三嗪-2,4(3H)-二酮衍生物,其中包含 4-(4-氟苯甲酰)哌啶基。测试了这些化合物对 5-HT2 和 α1 受体拮抗剂活性的影响,在开发用于各种精神和神经疾病的新型治疗剂方面具有潜在意义 (Watanabe 等人,1992)。
属性
IUPAC Name |
1-(2-fluorobenzoyl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-13-6-9-21-17(12-13)22-18(24)14-7-10-23(11-8-14)19(25)15-4-2-3-5-16(15)20/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBHVOAQFYPRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzoyl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[4-(3-fluorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4625572.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4625580.png)
![3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4625582.png)

![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4625592.png)
![(2,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4625600.png)
![methyl (4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetate](/img/structure/B4625619.png)
![methyl (3-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4625630.png)
![1-(2-furylmethyl)-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4625632.png)

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4625656.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4625657.png)
![8-[4-(2,4-dichlorophenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4625671.png)
![4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)-2,1,3-benzoxadiazole](/img/structure/B4625682.png)